molecular formula C9H16O4 B012942 Methyl 6-Acetoxyhexanoate CAS No. 104954-58-7

Methyl 6-Acetoxyhexanoate

Cat. No.: B012942
CAS No.: 104954-58-7
M. Wt: 188.22 g/mol
InChI Key: MFIRVMDIUPRJDB-UHFFFAOYSA-N
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Description

Methyl 6-Acetoxyhexanoate: is an organic compound with the molecular formula C9H16O4 6-Acetoxyhexanoic Acid Methyl Ester . This compound is a colorless to almost colorless clear liquid and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Methyl 6-Acetoxyhexanoate can be synthesized through the esterification of 6-hydroxyhexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods: : In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Methyl 6-Acetoxyhexanoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of polymers and plasticizers .

Biology and Medicine: : In biological research, it serves as a precursor for the synthesis of bioactive molecules. It is also used in the development of pharmaceuticals and drug delivery systems .

Industry: : The compound is employed in the production of flavors and fragrances . It is also used in the manufacture of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of Methyl 6-Acetoxyhexanoate involves its ability to undergo hydrolysis and release 6-hydroxyhexanoic acid and methanol . The 6-hydroxyhexanoic acid can further participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-Hydroxyhexanoate
  • Methyl 6-Acetoxycaproate
  • 6-Acetoxyhexanoic Acid Ethyl Ester

Comparison: : Methyl 6-Acetoxyhexanoate is unique due to its specific ester functional group, which imparts distinct reactivity and properties. Compared to Methyl 6-Hydroxyhexanoate, it has an acetoxy group that makes it more reactive in substitution reactions. Methyl 6-Acetoxycaproate and 6-Acetoxyhexanoic Acid Ethyl Ester have similar structures but differ in their ester groups, affecting their physical properties and reactivity .

Properties

IUPAC Name

methyl 6-acetyloxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIRVMDIUPRJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433617
Record name Methyl 6-Acetoxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104954-58-7
Record name Methyl 6-Acetoxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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